molecular formula C26H19F2N3O2S B4349198 5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4349198
M. Wt: 475.5 g/mol
InChI Key: JJAJUEWYWHREQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethoxyphenyl group, a mercapto group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidin-4(1H)-one core structure.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under controlled conditions.

    Attachment of the Ethoxyphenyl Group: This step involves the coupling of the ethoxyphenyl group to the core structure using suitable coupling reagents and catalysts.

    Incorporation of the Mercapto Group: The mercapto group can be introduced through thiolation reactions using thiolating agents.

    Addition of the Naphthyl Group: The naphthyl group is attached to the core structure through aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: Aromatic substitution reactions can occur at the naphthyl and ethoxyphenyl groups.

    Coupling: The compound can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or electrophiles in the presence of catalysts.

    Coupling: Palladium-catalyzed coupling reactions using reagents like Suzuki or Heck coupling partners.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted aromatic derivatives.

    Coupling: Formation of larger, more complex molecular structures.

Scientific Research Applications

5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    5-(trifluoromethyl)-1-(2-ethoxyphenyl)-2-mercapto-7-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    5-(difluoromethyl)-1-(2-methoxyphenyl)-2-mercapto-7-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure with a methoxyphenyl group instead of an ethoxyphenyl group.

    5-(difluoromethyl)-1-(2-ethoxyphenyl)-2-mercapto-7-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure with a 2-naphthyl group instead of a 1-naphthyl group.

Uniqueness

The uniqueness of 5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the difluoromethyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-naphthalen-1-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F2N3O2S/c1-2-33-21-13-6-5-12-20(21)31-24-22(25(32)30-26(31)34)18(23(27)28)14-19(29-24)17-11-7-9-15-8-3-4-10-16(15)17/h3-14,23H,2H2,1H3,(H,30,32,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAJUEWYWHREQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=CC5=CC=CC=C54)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.